Cas no 2271036-44-1 (Pomalidomide-PEG1-C2-N3)

Pomalidomide-PEG1-C2-N3 is a bifunctional linker-conjugated compound combining pomalidomide, a potent immunomodulatory agent, with an azide-terminated PEG spacer. The inclusion of a short PEG1-C2 linker enhances solubility while maintaining molecular compactness, facilitating efficient bioconjugation via click chemistry. The terminal azide (N3) group enables selective, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified targets, making it valuable for PROTAC development, antibody-drug conjugates (ADCs), or targeted degradation studies. This construct retains pomalidomide's cereblon-binding activity, allowing E3 ligase recruitment in engineered molecules. Its precise design ensures minimal steric hindrance, optimizing binding efficiency in complex chimeric systems. Suitable for research in chemical biology and therapeutic probe development.
Pomalidomide-PEG1-C2-N3 structure
Pomalidomide-PEG1-C2-N3 structure
Product name:Pomalidomide-PEG1-C2-N3
CAS No:2271036-44-1
MF:C17H18N6O5
MW:386.3620
CID:4738629
PubChem ID:138857982

Pomalidomide-PEG1-C2-N3 Chemical and Physical Properties

Names and Identifiers

    • Pomalidomide-PEG1-C2-N3
    • BCP33446
    • 4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
    • SCHEMBL22339891
    • EN300-26945945
    • 2271036-44-1
    • 4-{[2-(2-azidoethoxy)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • Pomalidomide-PEG1-C2-azide
    • MS-26374
    • E83734
    • 4-((2-(2-azidoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
    • CS-0101170
    • azido-PEG1-pomalidomide
    • AKOS040743291
    • Cereblon Ligand-Linker Conjugates 13; E3 ligase Ligand-Linker Conjugates 50
    • E3 ligase Ligand-Linker Conjugates 50
    • 4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
    • EX-A3948
    • HY-125843
    • Inchi: 1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14(11)17(27)23(16(10)26)12-4-5-13(24)21-15(12)25/h1-3,12,19H,4-9H2,(H,21,24,25)
    • InChI Key: NJPMWHWTBBYBDY-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C([H])C([H])=C([H])C=2C(N1C1([H])C(N([H])C(C([H])([H])C1([H])[H])=O)=O)=O)N([H])C([H])([H])C([H])([H])OC([H])([H])C([H])([H])N=[N+]=[N-]

Computed Properties

  • Exact Mass: 386.133868g/mol
  • Monoisotopic Mass: 386.133868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 119
  • Molecular Weight: 386.4g/mol
  • XLogP3: 1.6

Pomalidomide-PEG1-C2-N3 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P933513-100mg
Pomalidomide-PEG1-C2-N3
2271036-44-1 ≥95%
100mg
¥4,860.00 2022-08-31
Aaron
AR01MWAP-1g
Pomalidomide-PEG1-C2-N3
2271036-44-1 98%
1g
$504.00 2025-02-11
Aaron
AR01MWAP-100mg
Pomalidomide-PEG1-C2-N3
2271036-44-1 98%
100mg
$99.00 2025-02-11
Tenova Pharmaceuticals
T52038-100mg
Pomalidomide-PEG1-C2-azide
2271036-44-1 >= 95%
100mg
$490.0 2025-02-21
MedChemExpress
HY-125843-25mg
Pomalidomide-PEG1-C2-N3
2271036-44-1 99.91%
25mg
¥1850 2024-05-24
Aaron
AR01MWAP-25mg
Pomalidomide-PEG1-C2-N3
2271036-44-1 98%
25mg
$250.00 2023-12-14
1PlusChem
1P01MW2D-25mg
Pomalidomide-PEG1-C2-N3
2271036-44-1 99%
25mg
$241.00 2024-05-24
Tenova Pharmaceuticals
T52038-25mg
Pomalidomide-PEG1-C2-azide
2271036-44-1 >= 95%
25mg
$190.0 2025-02-21
Tenova Pharmaceuticals
T52038-50mg
Pomalidomide-PEG1-C2-azide
2271036-44-1 >= 95%
50mg
$290.0 2025-02-21
Aaron
AR01MWAP-50mg
Pomalidomide-PEG1-C2-N3
2271036-44-1 98%
50mg
$58.00 2025-02-11

Additional information on Pomalidomide-PEG1-C2-N3

Pomalidomide-PEG1-C2-N3: A Comprehensive Overview

Pomalidomide-PEG1-C2-N3, also known by its CAS number 2271036-44-1, is a cutting-edge compound that has garnered significant attention in the fields of pharmaceuticals and biotechnology. This compound is a derivative of pomalidomide, a well-known immunomodulatory drug, and incorporates a polyethylene glycol (PEG) chain for enhanced solubility and bioavailability. The integration of PEG with the core structure of pomalidomide introduces unique properties that make it a promising candidate for various therapeutic applications.

The synthesis of Pomalidomide-PEG1-C2-N3 involves a multi-step process that ensures the stability and functionality of the PEG chain. Recent advancements in chemical synthesis have enabled researchers to optimize the reaction conditions, resulting in higher yields and purer products. The compound's structure is designed to enhance its pharmacokinetic profile, making it more effective in targeting specific biological pathways.

One of the most exciting aspects of Pomalidomide-PEG1-C2-N3 is its potential in cancer therapy. Studies have shown that this compound exhibits potent anti-proliferative effects against various cancer cell lines, including multiple myeloma and lymphoma. Its ability to modulate the immune system by inhibiting certain cytokines makes it a valuable addition to immunotherapy strategies. Furthermore, the PEGylation process enhances its ability to penetrate tumor tissues, improving the overall efficacy of treatment.

In addition to its therapeutic applications, Pomalidomide-PEG1-C2-N3 has shown promise in diagnostic imaging. The PEG chain can be conjugated with imaging agents, enabling real-time monitoring of drug distribution and tumor response. This dual functionality not only aids in early diagnosis but also provides insights into treatment efficacy, paving the way for personalized medicine.

Recent research has also explored the use of Pomalidomide-PEG1-C2-N3 in regenerative medicine. Its ability to promote angiogenesis and tissue repair makes it a potential candidate for treating conditions such as ischemic diseases and wounds. Preclinical studies have demonstrated significant improvements in tissue regeneration when this compound is administered in combination with other growth factors.

The development of Pomalidomide-PEG1-C2-N3 represents a significant milestone in drug design. By leveraging the unique properties of both pomalidomide and PEG, researchers have created a versatile compound with broad applications in healthcare. As ongoing studies continue to uncover new therapeutic potentials, this compound is poised to play a pivotal role in advancing medical treatments worldwide.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2271036-44-1)Pomalidomide-PEG1-C2-N3
A1020788
Purity:99%
Quantity:25mg
Price ($):278.0